molecular formula C60H113NO18 B1148511 Ceramid-Trihexoside CAS No. 71965-57-6

Ceramid-Trihexoside

Katalognummer: B1148511
CAS-Nummer: 71965-57-6
Molekulargewicht: 1137 (tetracosanoyl)
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceramide trihexosides, also known as globotriaosylceramide, are a type of glycosphingolipid. These compounds consist of a ceramide backbone linked to three hexose sugars. They play a crucial role in cellular processes and are notably involved in the pathophysiology of Fabry disease, a genetic disorder caused by the accumulation of ceramide trihexosides due to a deficiency in the enzyme alpha-galactosidase A .

Wissenschaftliche Forschungsanwendungen

Ceramide trihexosides have a wide range of applications in scientific research:

    Chemistry: They are used as model compounds to study glycosylation reactions and the synthesis of complex glycosphingolipids.

    Biology: Ceramide trihexosides are involved in cell signaling and membrane structure studies.

    Medicine: They are crucial in the study of lysosomal storage disorders, particularly Fabry disease.

    Industry: Ceramide trihexosides are used in the development of therapeutic agents and diagnostic tools.

Wirkmechanismus

Target of Action

Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of ceramide trihexosides are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .

Mode of Action

Ceramide trihexosides interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into ceramide trihexosides (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .

Biochemical Pathways

Ceramide trihexosides are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .

Pharmacokinetics

It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of ceramide trihexosides.

Result of Action

The accumulation of ceramide trihexosides can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of ceramide trihexosides can improve the sensitivity of drug-resistant cells to chemotherapy .

Action Environment

The action, efficacy, and stability of ceramide trihexosides can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of ceramide trihexosides . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of ceramide trihexosides.

Biochemische Analyse

Biochemical Properties

Ceramide trihexosides are glycosphingolipids composed of a ceramide backbone with three hexose sugar molecules attached . They play crucial roles in cell membrane structure, signaling, and recognition . Ceramide trihexosides interact with various enzymes, proteins, and other biomolecules, contributing to membrane integrity and stability, modulating cell signaling pathways, and participating in cell-cell interactions .

Cellular Effects

Ceramide trihexosides have profound effects on various types of cells and cellular processes . They influence cell function by modifying intracellular signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, ceramide trihexosides can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species .

Molecular Mechanism

The molecular mechanism of ceramide trihexosides involves their interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuraminidase 3 (NEU3) can catalyze the conversion of GM3 into ceramide trihexosides (Gb3). Ferulic acid (FA) inhibits the activity of NEU3 and then reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to OXA chemotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceramide trihexosides change over time . For instance, long-chain ceramides increase between T1 (within 12 h of last known well) and T2 (1 - 7 days from last known well), whereas very-long chain ceramides decrease .

Dosage Effects in Animal Models

The effects of ceramide trihexosides vary with different dosages in animal models . For instance, high-fat diets disrupt insulin signaling and increase inflammation, with lipid mediators such as diacylglycerol (DAG) and ceramides playing significant roles .

Metabolic Pathways

Ceramide trihexosides are involved in various metabolic pathways . For instance, while synthesis of ceramides is performed in the endoplasmic reticulum (ER), proteins associated with ceramide metabolism are located on membrane arrangement of mitochondria and ER (MAMs) .

Transport and Distribution

Ceramide trihexosides are transported through a non-ATP dependent vesicular transport from the ER toward the cis-Golgi, where GlcCer synthase adds a glucose molecule to ceramides to give GlcCer . Ceramides are also transported to the trans-Golgi to give SM after addition of a phosphocholine by the sphingomyelin synthase 1 (SMS1) .

Subcellular Localization

Ceramide trihexosides are localized in the endoplasmic reticulum and Golgi apparatus . The subcellular localization of ceramide production can lead to drastically different physiological outcomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ceramide trihexosides can be synthesized through a series of glycosylation reactions. The process typically involves the stepwise addition of hexose sugars to a ceramide backbone. The reaction conditions often require the use of glycosyl donors, acceptors, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of ceramide trihexosides involves large-scale glycosylation processes. These methods utilize bioreactors to maintain optimal conditions for the enzymatic reactions. The use of recombinant enzymes has also been explored to enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ceramide trihexosides undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Lewis acids. The reactions are typically conducted under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ceramide trihexoside derivatives with altered functional groups, while reduction can result in the formation of reduced ceramide trihexosides .

Vergleich Mit ähnlichen Verbindungen

Ceramide trihexosides can be compared with other glycosphingolipids such as:

Uniqueness: Ceramide trihexosides are unique due to their specific role in Fabry disease and their interaction with alpha-galactosidase A. Their accumulation in lysosomes and the resulting pathophysiological effects distinguish them from other glycosphingolipids .

Biologische Aktivität

Ceramide trihexosides (CTH), also known as globotriaosylceramide (Gb3), are glycosphingolipids that play a significant role in various biological processes, particularly in relation to Fabry disease. This article provides a detailed overview of the biological activity of ceramide trihexosides, including their metabolism, diagnostic applications, and implications in disease pathology.

Overview of Ceramide Trihexosides

Ceramide trihexosides are composed of a ceramide backbone with three hexose sugars attached. They are primarily found in cell membranes and are involved in cellular signaling, cell recognition, and membrane stability. The accumulation of CTH is notably associated with Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A (AGA).

Metabolism and Biological Function

The metabolism of ceramide trihexosides involves their hydrolysis by alpha-galactosidase A. In normal conditions, CTH is broken down into ceramide and hexoses; however, in individuals with Fabry disease, this process is impaired due to insufficient enzyme activity. This results in the accumulation of CTH within lysosomes, leading to various pathological effects.

Key Findings from Research Studies

  • Enzyme Activity Assessment : Studies have shown that fibroblasts from Fabry patients exhibit significantly lower hydrolysis rates of CTH compared to controls. For instance, one study reported hydrolysis rates of 2.1% in fibroblasts from Fabry patients versus 82% in controls when cultured with CTH for seven days .
  • Diagnostic Utility : CTH levels serve as a biomarker for diagnosing Fabry disease and monitoring enzyme replacement therapy (ERT). Elevated urinary excretion of CTH is indicative of the disease and can be used to assess treatment efficacy .
  • Functional Activity Probes : Lissamine rhodamine ceramide trihexoside (LR-CTH) has been developed as a functional probe to measure AGA activity in various cell types. This fluorescent substrate allows for the detection of enzymatic activity and has been used successfully in fibroblast cultures from patients with Fabry disease .

Case Study 1: Atypical Fabry Disease Presentation

A study documented a 26-year-old male with atypical symptoms of Fabry disease who exhibited partial deficiency in trihexosylceramidase activity. Biochemical analysis revealed that his fibroblasts could hydrolyze labeled CTH at higher rates than typical patients, suggesting a unique metabolic profile that could inform treatment strategies .

Case Study 2: Efficacy of Enzyme Replacement Therapy

In another case study involving patients undergoing ERT for Fabry disease, researchers monitored changes in CTH levels pre- and post-treatment. Results indicated a significant decrease in urinary CTH levels following ERT, correlating with improved clinical outcomes and reduced disease symptoms .

Biological Implications

The accumulation of ceramide trihexosides is linked to various pathological conditions beyond Fabry disease, including potential roles in neurodegenerative diseases and other lysosomal storage disorders. Understanding the biological activity of CTH can provide insights into their broader implications in health and disease.

Data Table: Summary of Research Findings on Ceramide Trihexosides

Study ReferencePopulationKey FindingsImplications
Patients with Fabry DiseaseLR-CTH used as a probe for AGA activity; fluorescence detected differences between normal and affected cellsDiagnostic tool for assessing enzyme activity
Atypical Fabry PatientPartial trihexosylceramidase deficiency; higher hydrolysis rates than typical patientsUnique metabolic profiles may influence treatment
Fibroblast culturesHydrolysis rates significantly lower in Fabry patients (2.1%) compared to controls (82%)Highlights the metabolic dysfunction in Fabry disease
ERT PatientsSignificant decrease in urinary CTH post-ERTValidates CTH as a biomarker for treatment efficacy

Eigenschaften

CAS-Nummer

71965-57-6

Molekularformel

C60H113NO18

Molekulargewicht

1137 (tetracosanoyl)

Aussehen

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyme

CTH;  Gb3;  Globotriaosylceramide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.